1,1,2-Trimethylcyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

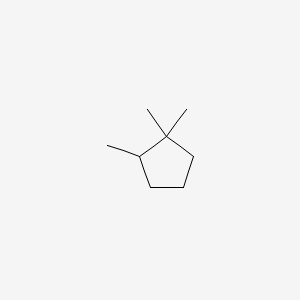

2D Structure

3D Structure

Properties

CAS No. |

4259-00-1 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

1,1,2-trimethylcyclopentane |

InChI |

InChI=1S/C8H16/c1-7-5-4-6-8(7,2)3/h7H,4-6H2,1-3H3 |

InChI Key |

WINCSBAYCULVDU-UHFFFAOYSA-N |

SMILES |

CC1CCCC1(C)C |

Canonical SMILES |

CC1CCCC1(C)C |

Other CAS No. |

30498-64-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,2-Trimethylcyclopentane: Synthesis, Structure, and Potential in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Cyclopentane Scaffold in Modern Chemistry

The cyclopentane ring is a fundamental structural motif in organic chemistry, appearing in a wide array of natural products and synthetic molecules of biological importance.[4] Unlike their six-membered cyclohexane counterparts, cyclopentanes exhibit a unique conformational flexibility, primarily adopting envelope and half-chair forms. This conformational landscape allows for precise spatial positioning of substituents, a critical aspect in the design of molecules that interact with biological targets.

In the realm of medicinal chemistry, saturated carbocycles are increasingly recognized for their ability to impart favorable physicochemical properties to drug candidates.[5] The incorporation of sp³-rich scaffolds can lead to improved solubility, metabolic stability, and three-dimensional complexity, which can enhance binding affinity and selectivity for protein targets.[5][6] 1,1,2-Trimethylcyclopentane, as a simple yet structurally defined member of this class, serves as an excellent model for understanding the fundamental properties of substituted cyclopentanes and as a potential building block for more complex molecular architectures.

This guide will provide a detailed examination of this compound, from its basic chemical identity to its potential as a scaffold in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

Chemical Identity

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source(s) |

| Boiling Point | 111.2 - 114.0 °C | [1] |

| Melting Point | -21.64 °C | [1] |

| Density | 0.762 g/cm³ | [1] |

| Refractive Index | 1.4205 | [1] |

| Flash Point | 6.4 °C | [1] |

| Vapor Pressure | 27 mmHg at 25°C | [1] |

| LogP (calculated) | 3.6 |

Stereochemistry

The molecular structure of this compound contains a chiral center at the C2 position, where one of the methyl groups is attached. This gives rise to two enantiomers: (R)-1,1,2-trimethylcyclopentane and (S)-1,1,2-trimethylcyclopentane.

The presence of these stereoisomers is a critical consideration in a drug development context, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities and metabolic profiles. Any synthesis targeting this scaffold for biological evaluation must address the stereochemical outcome.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature, several established methods for the construction of substituted cyclopentane rings can be applied.

Conceptual Synthetic Workflow

A general workflow for the synthesis of a substituted cyclopentane, such as this compound, would typically involve the formation of the five-membered ring followed by the introduction or modification of substituents.

References

- 1. lookchem.com [lookchem.com]

- 2. Cyclopentane, 1,1,2-trimethyl- [webbook.nist.gov]

- 3. This compound | C8H16 | CID 35367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. researchgate.net [researchgate.net]

- 6. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,1,2-Trimethyl-cyclopentane | C8H16 | CID 57720698 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereoisomers of 1,1,2-Trimethylcyclopentane and their conformations

An In-depth Technical Guide to the Stereoisomers and Conformational Analysis of 1,1,2-Trimethylcyclopentane

Abstract

Substituted cycloalkanes are fundamental structural motifs in a vast array of chemical entities, from natural products to active pharmaceutical ingredients. Their three-dimensional architecture, dictated by both stereochemistry and conformational preferences, is paramount to their biological activity and chemical reactivity. This technical guide provides a detailed examination of this compound, a seemingly simple molecule that serves as an excellent model for understanding the interplay between stereoisomerism and the complex conformational landscape of five-membered rings. We will dissect the stereochemical possibilities arising from its substitution pattern and delve into a rigorous conformational analysis, elucidating the energetic factors that govern its preferred spatial arrangement. This document is intended for researchers and professionals in chemistry and drug development who require a deep, mechanistic understanding of molecular structure and dynamics.

Stereochemistry of this compound

The first step in understanding the three-dimensional nature of a molecule is to identify its stereochemical features. This involves locating all stereocenters to determine the possible number and type of stereoisomers.

Identification of Chiral Centers

A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituents. In the structure of this compound, we must analyze each substituted carbon on the cyclopentane ring:

-

Carbon 1 (C1): This carbon is bonded to two identical methyl groups, a methylene group (C5) of the ring, and the substituted C2 carbon. Since two of its substituents are identical, C1 is achiral .

-

Carbon 2 (C2): This carbon is bonded to a methyl group, a hydrogen atom, the C3 methylene group, and the gem-disubstituted C1 carbon. These four groups are distinct. Therefore, C2 is a chiral center .

With a single chiral center (n=1), the maximum number of possible stereoisomers is 2^n = 2^1 = 2. These two stereoisomers exist as a pair of non-superimposable mirror images known as enantiomers.[1]

The Enantiomeric Pair: (R)- and (S)-1,1,2-Trimethylcyclopentane

The two enantiomers are distinguished by their absolute configuration at the C2 stereocenter, which is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[2]

-

Prioritize Substituents: Assign priorities (1-4, with 1 being the highest) to the four groups attached to the chiral center (C2) based on atomic number. Higher atomic numbers receive higher priority.[2][3]

-

Priority 1: The gem-dimethyl substituted carbon (C1), as it is bonded to two other carbons.

-

Priority 2: The methylene carbon of the ring (C3).

-

Priority 3: The external methyl group.

-

Priority 4: The hydrogen atom.

-

-

Orient the Molecule: Position the molecule so that the lowest-priority substituent (the hydrogen atom, priority 4) points away from the viewer.[3]

-

Determine Direction: Trace a path from priority 1 to 2 to 3.

-

If the path proceeds in a clockwise direction, the configuration is R .

-

If the path proceeds in a counter-clockwise direction, the configuration is S .[2]

-

This process allows for the unambiguous naming of the two stereoisomers: (R)-1,1,2-trimethylcyclopentane and (S)-1,1,2-trimethylcyclopentane.

Figure 1: The enantiomeric pair of this compound.

The Conformational Landscape of the Cyclopentane Ring

Unlike its six-membered counterpart, cyclohexane, which has a clear and dominant low-energy chair conformation, the cyclopentane ring is conformationally more complex and flexible. A planar conformation is energetically unfavorable due to significant torsional strain arising from the eclipsing of C-H bonds on adjacent carbons.[4][5] To alleviate this strain, the ring puckers into non-planar conformations.

The two most cited puckered conformations are the envelope (possessing Cs symmetry) and the half-chair (possessing C2 symmetry).[6][7][8][9]

-

Envelope Conformation: Four carbon atoms are coplanar, while the fifth is out of the plane, resembling a flap. This reduces some, but not all, of the torsional strain.[8]

-

Half-Chair Conformation: Three carbons are coplanar, with one atom above the plane and another below it. This conformation further reduces torsional strain compared to the envelope.[8]

For unsubstituted cyclopentane, the energy difference between these conformations is very small (less than 0.5 kcal/mol), leading to a rapid interconversion process known as pseudorotation, where the pucker travels around the ring.[7]

References

- 1. homework.study.com [homework.study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Cyclopentane | OpenOChem Learn [learn.openochem.org]

- 9. Cycloalkanes [ch.ic.ac.uk]

The Unseen Architect: A Technical Guide to the Natural Occurrence and Significance of 1,1,2-Trimethylcyclopentane in Petroleum Products

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,2-Trimethylcyclopentane, a C8 naphthenic hydrocarbon, is a ubiquitous yet often overlooked component of crude oil and its refined products. While present in relatively small concentrations, its molecular structure and behavior during geological and refining processes impart a significant influence on the final properties of fuels and chemical feedstocks. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delving into its geochemical origins, analytical methodologies for its quantification, its transformations during key refining processes, and its ultimate impact on product quality. This document serves as a critical resource for petroleum geochemists, refinery engineers, and fuel scientists seeking a deeper understanding of this influential cycloalkane.

Geochemical Origins and Formation

The journey of this compound begins with the diagenesis and catagenesis of biological material trapped in sedimentary basins. While direct biological precursors are not definitively established, the formation of alkylcyclopentanes is broadly linked to the alteration of cyclic terpenoids, which are abundant in terrestrial and marine organisms.[1][2]

The prevailing hypothesis suggests that complex polycyclic terpenoids undergo a series of degradation and rearrangement reactions over geological timescales, driven by increasing temperature and pressure. These reactions include defunctionalization, cyclization, and isomerization, leading to the formation of a diverse suite of saturated cyclic hydrocarbons, including various isomers of trimethylcyclopentane. The specific distribution of these isomers can sometimes offer clues about the original organic matter and the thermal history of the source rock.[3][4]

Diagram: Geochemical Formation Pathway of Alkylcyclopentanes

Caption: Conceptual pathway from biological precursors to this compound.

Occurrence and Concentration in Petroleum Products

This compound is a component of the naphthene fraction of crude oil, which can constitute a significant portion of the total volume, particularly in naphthenic-base crudes.[5] Its concentration varies widely depending on the geological origin of the crude oil. Within refinery streams, it is primarily found in the light and heavy naphtha fractions, which are the feedstocks for gasoline blending and catalytic reforming.

| Petroleum Product | Typical Carbon Number Range | Typical Concentration of this compound | Reference(s) |

| Light Naphtha | C5 - C7 | Trace to low ppm | [6] |

| Heavy Naphtha | C7 - C12 | Low ppm to percentage levels | [6][7] |

| Gasoline | C4 - C12 | Varies with blending components | [8] |

| Reformate | C6 - C10 | Dependent on feedstock and process severity | [6] |

Table 1: Estimated Concentration Ranges of this compound in Various Petroleum Products. Note: Precise concentrations are highly dependent on the specific crude oil and refining processes employed.

Analytical Methodologies for Identification and Quantification

The accurate identification and quantification of this compound and its isomers within the complex hydrocarbon matrix of petroleum products necessitate advanced analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the industry-standard method.[9]

Detailed GC-MS Protocol for Naphtha Analysis

This protocol provides a generalized framework for the analysis of C8 cycloalkanes in a naphtha sample.

1. Sample Preparation:

-

Dilute the naphtha sample in a volatile solvent (e.g., hexane or pentane) to an appropriate concentration.

-

If necessary, perform a pre-separation step using solid-phase extraction (SPE) to isolate the saturate fraction and remove interfering aromatics and olefins.

2. Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 50 m x 0.21 mm, 0.5 µm film thickness), is typically used to separate hydrocarbons based on their boiling points.[10]

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injector: Split/splitless injector at a temperature of 250-280°C. A high split ratio is often used for naphtha samples.

-

Oven Temperature Program: A programmed temperature ramp is crucial for separating the numerous isomers. A typical program might start at a low temperature (e.g., 35-40°C) and ramp up to around 200-250°C. The ramp rate will influence the resolution of the separation.[10]

3. Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: A mass-to-charge (m/z) range of approximately 40-300 amu is typically sufficient to capture the characteristic fragments of C8 hydrocarbons.

4. Data Analysis:

-

Identification: Isomers are identified by comparing their retention times and mass spectra to those of authentic standards or to a validated spectral library (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak at m/z 112 and characteristic fragment ions.

-

Quantification: Quantification is typically performed by integrating the peak area of a specific ion (extracted ion chromatogram) or the total ion chromatogram and comparing it to an internal or external standard.

Diagram: GC-MS Analytical Workflow

Caption: A simplified workflow for the GC-MS analysis of petroleum fractions.

Role and Transformation in Refining Processes

This compound and other naphthenes are key players in refining processes designed to increase the octane number of gasoline. The two most significant processes are catalytic reforming and isomerization.[6][7]

Catalytic Reforming

In catalytic reforming, naphtha is passed over a bifunctional catalyst (typically platinum on a chlorinated alumina support) at high temperature and pressure.[7] The primary goal is to convert low-octane paraffins and naphthenes into high-octane aromatics. This compound, being a C8 cycloalkane, can undergo several reactions:

-

Dehydrogenation: Loss of hydrogen to form cyclic olefins.

-

Isomerization: Rearrangement of the carbon skeleton. For instance, the five-membered ring can isomerize to a six-membered ring (a cyclohexane derivative), which is a precursor to aromatic compounds.[11]

-

Dehydrocyclization: The isomerized cyclohexane derivative can then be dehydrogenated to form a C8 aromatic compound, such as ethylbenzene or one of the xylene isomers.[12][13]

-

Hydrocracking: Under severe conditions, the ring can be opened and the molecule can be cracked into smaller, lower-value hydrocarbons.[6]

Diagram: Catalytic Reforming Pathways

Caption: Key transformations of this compound during catalytic reforming.

Isomerization

Isomerization processes, often utilizing zeolite catalysts, are specifically designed to rearrange the molecular structure of hydrocarbons to create more highly branched isomers with higher octane numbers.[14][15][16] In the context of C8 naphthenes, isomerization can convert less desirable isomers into those with more favorable combustion properties. The reaction proceeds through a carbocation mechanism on the acidic sites of the zeolite catalyst.[17]

Impact on Fuel Properties

The presence and structure of this compound and its isomers have a direct impact on the quality of gasoline, primarily through their influence on the octane number. The Research Octane Number (RON) and Motor Octane Number (MON) are measures of a fuel's resistance to knocking or premature detonation in an engine.

Highly branched alkanes and cycloalkanes generally have higher octane numbers than their straight-chain counterparts.[8] While specific, publicly available RON and MON values for this compound are scarce, it is understood that its octane rating is moderate. The key value of naphthenes like this compound in the gasoline pool lies in their potential to be converted into high-octane aromatics during catalytic reforming.

Geochemical Significance as a Biomarker

While not as well-established as other biomarkers like hopanes and steranes, the distribution of specific alkylcyclopentane isomers may hold potential for petroleum system analysis.[18] The relative abundance of different trimethylcyclopentane isomers could potentially be used to:

-

Correlate oils to source rocks: If a particular distribution of isomers is characteristic of a specific source rock, it could be used to trace the origin of migrated oil.

-

Assess thermal maturity: The relative stability of different isomers at elevated temperatures could lead to changes in their ratios with increasing thermal stress, providing a potential indicator of maturity.[19]

-

Indicate depositional environment: The types of biological precursors that lead to these compounds might be linked to specific depositional environments (e.g., marine vs. terrestrial).[20]

Further research is needed to fully validate the use of this compound and its isomers as reliable geochemical indicators.

Conclusion

This compound, though a minor component by volume, is a significant molecule in the lifecycle of petroleum. Its origins are deeply rooted in the geological transformation of ancient life, and its presence and structural transformations are critical in the modern refinery for the production of high-quality fuels. A thorough understanding of its formation, detection, and reactivity is essential for optimizing exploration strategies, refining processes, and the development of next-generation fuels. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the importance of this seemingly simple cycloalkane in the complex world of petroleum.

References

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. Identification of teracyclic diterpene hydrocarbons in Australian crude oils and sediments | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. searchanddiscovery.com [searchanddiscovery.com]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. Catalytic reforming - Wikipedia [en.wikipedia.org]

- 7. Chemistry of Catalytic Reforming | FSC 432: Petroleum Refining [courses.ems.psu.edu]

- 8. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 9. gcms.cz [gcms.cz]

- 10. agilent.com [agilent.com]

- 11. Highly selective skeletal isomerization of cyclohexene over zeolite-based catalysts for high-purity methylcyclopentene … [ouci.dntb.gov.ua]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. 1,3,5-Trimethylbenzene Transformation Over Zeolite Catalysts [syxbsyjg.com]

- 15. researchgate.net [researchgate.net]

- 16. Study of the zeolite-catalyzed isomerization of 1-methylnaphthalene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. repository.library.noaa.gov [repository.library.noaa.gov]

- 19. Trimethylnaphthalenes in crude oils and sediments: Effects of source and maturity | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 1,1,2-Trimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trimethylcyclopentane (CAS No: 4259-00-1), a saturated alicyclic hydrocarbon with the molecular formula C₈H₁₆, is a compound of interest in various fields, including fuel science and as a fragment in medicinal chemistry.[1][2][3] A thorough understanding of its molecular structure and properties is paramount for its application and for the prediction of its chemical behavior. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers and professionals who require detailed structural elucidation of this molecule.

The structural integrity and purity of chemical compounds are fundamental in drug development and materials science. Spectroscopic techniques are the cornerstone of molecular characterization, providing a detailed fingerprint of a compound's atomic and molecular composition. This guide will delve into the theoretical basis and practical application of these techniques for the analysis of this compound, offering insights into the interpretation of its unique spectral features.

Molecular Structure and Spectroscopic Correlation

The relationship between a molecule's structure and its spectroscopic output is fundamental to chemical analysis. The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the local electronic environment, including shielding and deshielding effects from neighboring atoms and functional groups.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (C1, gem-dimethyl) | ~0.8-1.0 | s | 6H |

| CH₃ (C2) | ~0.9-1.1 | d | 3H |

| CH (C2) | ~1.5-1.7 | m | 1H |

| CH₂ (cyclopentyl ring) | ~1.2-1.6 | m | 6H |

Interpretation:

-

The two methyl groups at the C1 position are chemically equivalent and are expected to appear as a singlet due to the absence of adjacent protons.

-

The methyl group at the C2 position is expected to be a doublet due to coupling with the single proton on the same carbon.

-

The methine proton at the C2 position and the methylene protons of the cyclopentane ring will likely appear as complex multiplets due to spin-spin coupling with multiple neighboring protons.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (quaternary) | ~40-45 |

| C2 (methine) | ~45-50 |

| C3, C5 (methylene) | ~20-25 |

| C4 (methylene) | ~30-35 |

| CH₃ (C1, gem-dimethyl) | ~25-30 |

| CH₃ (C2) | ~15-20 |

Interpretation:

-

The quaternary carbon (C1) is expected to be in the downfield region for an aliphatic carbon due to the substitution effect.

-

The methine carbon (C2) will also be relatively downfield.

-

The methylene carbons of the cyclopentane ring will have distinct chemical shifts due to their different positions relative to the methyl groups.

-

The methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy of Volatile Hydrocarbons

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[4]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5][6]

-

Cap the NMR tube securely to prevent evaporation of the volatile sample.[7][8]

Instrumental Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to particular bond types and functional groups. The IR spectrum of this compound is characteristic of a saturated hydrocarbon.

Vapor Phase IR Spectrum: The vapor phase IR spectrum of this compound is available from SpectraBase.[2]

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2850 | C-H stretching (alkane) |

| ~1465 | CH₂ bending (scissoring) |

| ~1380, ~1365 | CH₃ bending (asymmetric and symmetric) |

Interpretation:

-

The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in alkanes.

-

The bands around 1465 cm⁻¹ correspond to the bending vibrations of the methylene groups in the cyclopentane ring.

-

The absorptions around 1380 cm⁻¹ and 1365 cm⁻¹ are indicative of the bending vibrations of the methyl groups. The presence of a gem-dimethyl group at the C1 position may lead to a splitting of the symmetric methyl bending mode.

Experimental Protocol: FT-IR Spectroscopy of Volatile Hydrocarbons

Methodology:

-

For volatile liquids like this compound, a gas-phase spectrum is often preferred to avoid solvent interference.

-

Introduce a small amount of the liquid into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

-

Gently heat the cell if necessary to ensure complete vaporization.

-

Place the gas cell in the sample compartment of an FT-IR spectrometer.

-

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

A background spectrum of the empty gas cell should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation and identification.

Electron Ionization (EI) Mass Spectrum: The EI mass spectrum of this compound is available from the NIST Chemistry WebBook.[1]

Key Spectral Data:

-

Molecular Ion (M⁺): m/z = 112

-

Base Peak: m/z = 56

-

Other Significant Fragments: m/z = 41, 55, 69, 97

| m/z | Relative Intensity | Proposed Fragment |

| 112 | ~10% | [C₈H₁₆]⁺ (Molecular Ion) |

| 97 | ~20% | [M - CH₃]⁺ |

| 69 | ~50% | [M - C₃H₇]⁺ |

| 56 | 100% | [C₄H₈]⁺ (Base Peak) |

| 55 | ~60% | [C₄H₇]⁺ |

| 41 | ~70% | [C₃H₅]⁺ |

Interpretation:

-

The molecular ion peak at m/z 112 confirms the molecular weight of this compound.

-

The fragmentation pattern is consistent with that of a saturated hydrocarbon. The loss of a methyl group (15 Da) results in the fragment at m/z 97.

-

The base peak at m/z 56 is likely due to the formation of a stable butene cation radical through ring cleavage and rearrangement.

-

Other prominent fragments correspond to further losses of alkyl radicals.

The following diagram illustrates the proposed fragmentation pathway leading to the base peak.

Caption: Proposed Mass Spectrometry Fragmentation of this compound.

Experimental Protocol: GC/MS of Volatile Hydrocarbons

Methodology:

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) to separate it from any impurities. For a volatile liquid like this compound, a small volume (e.g., 1 µL) of a dilute solution in a volatile solvent (e.g., hexane) is injected into the GC.

-

Gas Chromatography:

-

Column: A nonpolar capillary column (e.g., DB-5ms) is suitable for separating hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature ramp is used to elute the components, for example, starting at 50°C and increasing to 250°C.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Detection: An electron multiplier detects the ions.

-

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for this compound. While experimental NMR data remains elusive in the public domain, the combination of high-quality predicted NMR spectra, along with the experimentally available IR and mass spectra, offers a robust and comprehensive characterization of this molecule. The provided protocols and interpretations serve as a valuable resource for scientists and researchers in their analytical endeavors. The structural insights gained from these spectroscopic techniques are essential for the confident application of this compound in various scientific and industrial contexts.

References

- 1. Cyclopentane, 1,1,2-trimethyl- [webbook.nist.gov]

- 2. This compound | C8H16 | CID 35367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentane, 1,1,2-trimethyl- [webbook.nist.gov]

- 4. organomation.com [organomation.com]

- 5. reddit.com [reddit.com]

- 6. sites.bu.edu [sites.bu.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. sites.uclouvain.be [sites.uclouvain.be]

Thermodynamic Properties of 1,1,2-Trimethylcyclopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermodynamic properties of 1,1,2-trimethylcyclopentane. Designed for researchers, scientists, and professionals in drug development and chemical engineering, this document moves beyond a simple compilation of data. It delves into the experimental and computational methodologies used to determine these properties, offering insights into the causality behind scientific choices and the principles of self-validating experimental systems. The accurate understanding of a molecule's thermodynamic behavior is paramount for applications ranging from reaction engineering and process design to understanding molecular interactions in biological systems.

Molecular Structure and Physical Characteristics

This compound (CAS No: 4259-0-1) is a saturated cyclic hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1][2] Its structure consists of a five-membered cyclopentane ring substituted with three methyl groups, two of which are attached to the same carbon atom (C1) and one to an adjacent carbon (C2). This substitution pattern leads to a chiral center at the C2 position. The presence of the cyclopentane ring introduces ring strain, which influences its thermodynamic properties compared to its acyclic isomers.[3]

Key Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| CAS Number | 4259-0-1 | [2] |

| Boiling Point | 111.2 °C at 760 mmHg | [4] |

| Melting Point | -21.64 °C | [4] |

| Density | 0.762 g/cm³ | [4] |

| Vapor Pressure | 27 mmHg at 25 °C | [4] |

Synthesis, Purification, and Characterization: The Foundation of Accurate Measurement

The integrity of thermodynamic data is fundamentally reliant on the purity of the sample. For a volatile hydrocarbon like this compound, achieving high purity is a critical prerequisite for accurate experimental measurements.

Synthesis Pathways

Several synthetic routes to this compound have been reported, often involving cyclization reactions of acyclic precursors. One common approach involves the isomerization of other C8 hydrocarbons under specific catalytic conditions.[4] Another potential route is the ring closure of a suitably substituted hexane derivative.[4]

Purification: A Step-by-Step Protocol for High Purity

Achieving the high purity required for thermodynamic measurements (typically >99.9%) necessitates a multi-step purification process. Fractional distillation is the primary technique for separating volatile hydrocarbon isomers with close boiling points.[4][5][6][7]

Protocol for High-Purity Fractional Distillation:

-

Initial Distillation: The crude synthetic mixture is first subjected to a simple distillation to remove any high-boiling impurities and unreacted starting materials.

-

Fractional Distillation Setup: A high-efficiency fractional distillation column (e.g., a spinning band column or a column packed with structured packing) is assembled. The efficiency of the column, measured in theoretical plates, is crucial for separating isomers with close boiling points.

-

Distillation under Controlled Conditions: The distillation is carried out under a controlled atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reflux ratio is carefully controlled to optimize the separation efficiency.

-

Fraction Collection: Narrow boiling fractions are collected. The temperature at the head of the column is monitored precisely, and only the fraction corresponding to the boiling point of this compound is collected as the main product.

-

Purity Analysis: The purity of the collected fractions is analyzed using high-resolution gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[8] The absence of impurity peaks confirms the high purity of the sample.

Caption: Workflow for the purification of this compound.

Experimental Determination of Thermodynamic Properties

The thermodynamic properties of this compound have been extensively studied, with critically evaluated data available from sources such as the Thermodynamics Research Center (TRC) of the National Institute of Standards and Technology (NIST).[9][10][11] These data are the result of meticulous experimental measurements.

Heat Capacity (C_p)

The heat capacity of a substance is a measure of the amount of heat required to raise its temperature by a given amount. For liquids, the isobaric heat capacity (C_p) is typically measured.

Experimental Methodology: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate technique for measuring the heat capacity of liquids.[12] The principle is to electrically heat a known mass of the sample in a well-insulated calorimeter and measure the resulting temperature rise.

Self-Validating System in Calorimetry:

A well-designed calorimetric experiment incorporates self-validation. This is achieved by calibrating the calorimeter using a substance with a well-established heat capacity, such as benzoic acid or n-heptane.[13][14] The experimental setup is validated if the measured heat capacity of the standard substance is within the accepted uncertainty of the literature value.

Caption: Experimental workflow for heat capacity measurement.

Critically Evaluated Heat Capacity Data (Liquid Phase): [9]

| Temperature (K) | Heat Capacity, C_p (J/mol·K) |

| 298.15 | 215.3 |

| 300 | 216.2 |

| 320 | 225.5 |

| 340 | 235.3 |

| 360 | 245.6 |

Enthalpy of Formation (Δ_fH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, it is often determined indirectly from the enthalpy of combustion.

Experimental Methodology: Bomb Calorimetry

In bomb calorimetry, a known mass of the substance is combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb").[2][15][16][17] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature increase is measured.

Causality in Experimental Design:

The choice of a constant-volume bomb calorimeter is dictated by the need to ensure complete and rapid combustion. The use of high-pressure oxygen ensures that the reaction goes to completion, forming CO₂ and H₂O. The heat measured at constant volume (ΔU) is then converted to the enthalpy change (ΔH) using thermodynamic relationships.

Critically Evaluated Enthalpy of Formation Data: [9]

| Phase | Δ_fH° (kJ/mol) at 298.15 K |

| Liquid | -219.4 |

| Ideal Gas | -185.2 |

Vapor Pressure and Enthalpy of Vaporization (Δ_vapH)

Vapor pressure is a key indicator of a liquid's volatility. The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Experimental Methodology: Ebulliometry

Ebulliometry involves measuring the boiling temperature of a liquid at various controlled pressures.[18][19][20] By plotting the natural logarithm of the vapor pressure against the inverse of the absolute temperature (a Clausius-Clapeyron plot), the enthalpy of vaporization can be determined from the slope of the line.

Critically Evaluated Vapor Pressure and Enthalpy of Vaporization Data: [9][10]

| Temperature (K) | Vapor Pressure (kPa) |

| 298.15 | 4.6 |

| 320 | 11.5 |

| 340 | 24.3 |

| 360 | 47.1 |

| 384.35 (Boiling Point) | 101.3 |

The enthalpy of vaporization at 298.15 K is 34.2 kJ/mol.[9]

Computational Prediction of Thermodynamic Properties

Computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules, offering a valuable complement to experimental data.

Benson Group Additivity Method

The Benson group additivity method is an empirical approach that estimates thermodynamic properties by summing the contributions of individual molecular groups.[21] While computationally inexpensive, its accuracy is limited for molecules with significant ring strain or complex steric interactions.

Ab Initio and Density Functional Theory (DFT) Calculations

More sophisticated methods, such as the Gaussian-n theories (e.g., G3 and G4) and various DFT functionals, can provide highly accurate predictions of thermodynamic properties.[22][23] The G3(MP2) method, for instance, is a composite approach that approximates high-level calculations at a reduced computational cost and has been successfully applied to cycloalkanes.[16][21][22] These methods involve optimizing the molecular geometry and calculating the vibrational frequencies to determine the zero-point energy and thermal corrections to the electronic energy.

Caption: Computational workflow for predicting thermodynamic properties.

A comparison of experimental and computationally predicted values is essential for validating the computational models and for estimating the properties of related, uncharacterized molecules.

Applications in Research and Development

A thorough understanding of the thermodynamic properties of this compound and similar cycloalkanes is crucial in several scientific and industrial contexts.

Drug Development

In drug discovery, the incorporation of small cycloalkane moieties, such as the trimethylcyclopentane group, can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic properties.[6][9][24][25][26]

-

Conformational Rigidity: The cyclopentane ring imparts a degree of conformational rigidity, which can help to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.

-

Lipophilicity and Solubility: The hydrocarbon nature of the trimethylcyclopentane group influences the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Thermodynamic data can inform the prediction of these properties.

-

Metabolic Stability: Saturated cyclic hydrocarbons are often more resistant to metabolic degradation than their linear counterparts, potentially leading to a longer in vivo half-life.

Chemical Process Design and Optimization

For chemical engineers, accurate thermodynamic data are indispensable for the design, simulation, and optimization of chemical processes.[27][28][29][30][31]

-

Separation Processes: The vapor pressure data for this compound is critical for designing distillation processes to separate it from other isomers or impurities.[24]

-

Reaction Engineering: The enthalpy of formation is a key parameter in calculating the heat of reaction for processes involving this compound, which is essential for reactor design and safety analysis.

-

Fluid Dynamics: Density and viscosity data are necessary for modeling fluid flow and heat transfer in process equipment.

Conclusion

The thermodynamic properties of this compound are well-characterized through a combination of rigorous experimental measurements and increasingly accurate computational methods. This guide has provided an in-depth look at not only the critically evaluated data but also the scientific principles and methodologies that underpin this knowledge. For researchers and professionals, a solid grasp of these thermodynamic fundamentals is essential for innovation and problem-solving in fields ranging from medicinal chemistry to industrial process engineering.

References

- 1. This compound | C8H16 | CID 35367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. learnable.education [learnable.education]

- 3. srd.nist.gov [srd.nist.gov]

- 4. columbia.edu [columbia.edu]

- 5. energyeducation.ca [energyeducation.ca]

- 6. researchgate.net [researchgate.net]

- 7. Purification [chem.rochester.edu]

- 8. mdpi.com [mdpi.com]

- 9. WTT- Under Construction Page [wtt-pro.nist.gov]

- 10. Cyclopentane, 1,1,2-trimethyl- [webbook.nist.gov]

- 11. Cyclopentane, 1,1,2-trimethyl- [webbook.nist.gov]

- 12. srd.nist.gov [srd.nist.gov]

- 13. Measurement of Heat Capacities for Nine Organic Substances by Tian−Calvet Calorimetry | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. biopchem.education [biopchem.education]

- 17. m.youtube.com [m.youtube.com]

- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. nist.gov [nist.gov]

- 22. osti.gov [osti.gov]

- 23. "American Petroleum Institute Research Project 44: Description and Anal" by Richard E. Voeltz [digitalcommons.unl.edu]

- 24. catalogimages.wiley.com [catalogimages.wiley.com]

- 25. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 26. onepetro.org [onepetro.org]

- 27. New Correlations for Predicting Thermodynamic Properties of Hydrocarbons in the Ideal Gas State [jchpe.ut.ac.ir]

- 28. Detailed Modelling of Hydrocarbonaceous Media Separation Process | Scientific.Net [scientific.net]

- 29. img.chemicalprocessing.com [img.chemicalprocessing.com]

- 30. fiveable.me [fiveable.me]

- 31. Cyclohexane [webbook.nist.gov]

Introduction: The Significance of Trimethylcyclopentanes

An In-depth Technical Guide to the Synthesis of 1,1,2-Trimethylcyclopentane and its Isomers

Substituted cycloalkanes, particularly trimethylcyclopentanes, are critical components in the formulation of high-performance fuels. Their compact, cyclic structure and branched alkyl groups contribute to high density and favorable combustion properties, such as high octane ratings.[1][2] These characteristics make them valuable as high-density aviation fuels and as additives to improve the energy content and efficiency of conventional gasoline.[3][4] The synthesis of specific isomers, like this compound, is a key objective for researchers aiming to create tailored fuels with optimized performance characteristics. However, the selective synthesis of a single isomer presents significant chemical challenges due to the thermodynamic stability of various isomeric forms and the complex reaction pathways involved.

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound and its isomers, designed for researchers and professionals in chemistry and drug development. We will explore methodologies ranging from large-scale industrial processes to targeted laboratory syntheses, emphasizing the underlying chemical principles and providing actionable experimental protocols.

Section 1: Catalytic Isomerization of C8 Hydrocarbons

The most industrially significant route to trimethylcyclopentanes is the catalytic isomerization of other C8 hydrocarbons, such as n-octane, iso-octanes, or other cycloalkanes like methylcycloheptane and ethylcyclohexane. This process is a cornerstone of catalytic reforming in the petroleum industry to boost the octane number of fuel stocks.[5][6][7]

Expertise & Causality: The Bifunctional Catalytic Mechanism

The isomerization of alkanes does not occur readily and requires a sophisticated catalytic system to proceed efficiently. The process relies on a bifunctional catalyst , which possesses both metal and acid sites that work in concert to execute a multi-step reaction sequence.[8][9]

-

Dehydrogenation (Metal Site): An alkane or cycloalkane precursor first adsorbs onto a noble metal site, typically Platinum (Pt) or Palladium (Pd), where it undergoes dehydrogenation to form an alkene intermediate.[8][10] This step is crucial because the C-H and C-C bonds in saturated alkanes are too strong to be directly rearranged by the acid catalyst.

-

Protonation & Rearrangement (Acid Site): The alkene desorbs from the metal site and migrates to a nearby Brønsted acid site on the catalyst support (e.g., a zeolite or sulfated zirconia). Here, the double bond is protonated, forming a secondary or tertiary carbenium ion.[8] This highly reactive intermediate can then undergo a series of skeletal rearrangements, including 1,2-hydride and 1,2-methyl shifts, to form more stable, branched carbenium ion isomers. Ring contraction (e.g., from a cyclohexane to a cyclopentane) also proceeds through this mechanism.[10]

-

Deprotonation & Hydrogenation (Metal Site): The rearranged carbenium ion loses a proton to regenerate the acid site, forming an isomeric alkene. This alkene then migrates back to a metal site where it is rapidly hydrogenated back to a saturated cycloalkane, completing the catalytic cycle.

The presence of hydrogen in the feed is critical not only for the final hydrogenation step but also to suppress side reactions like cracking and coke formation, which can deactivate the catalyst.[8]

Experimental Protocol: Isomerization of Cyclohexane

This protocol is adapted from studies on bifunctional metal-acid catalysts and serves as a representative example for cycloalkane isomerization.[10] The target product from cyclohexane isomerization is primarily methylcyclopentane, but the principle is directly applicable to the isomerization of C8 cycloalkanes to form trimethylcyclopentanes.

1. Catalyst Preparation (Pt/Cs₂.₅H₀.₅PW₁₂O₄₀): a. The acidic support, Cs₂.₅H₀.₅PW₁₂O₄₀ (CsPW), a salt of a Keggin-type heteropoly acid, is prepared and calcined.[9] b. Platinum is loaded onto the CsPW support via incipient wetness impregnation using a solution of a platinum precursor (e.g., H₂PtCl₆). c. The impregnated catalyst is dried overnight at 120 °C and then calcined in air at 300 °C. d. Prior to the reaction, the catalyst is reduced in a stream of H₂ at 250 °C.

2. Isomerization Reaction: a. The reaction is carried out in a fixed-bed down-flow microreactor. b. 100 mg of the prepared Pt/CsPW catalyst is packed into the reactor. c. The reactor is heated to the reaction temperature (e.g., 200–270 °C) under a continuous flow of H₂. d. The liquid feedstock (e.g., ethylcyclohexane or dimethylcyclohexane) is introduced into the H₂ stream via a saturator or syringe pump to achieve a specific hydrocarbon/H₂ partial pressure ratio (e.g., 0.04–0.14).[10] e. The total pressure is maintained at ambient pressure.

3. Product Analysis: a. The reactor effluent is analyzed online using a gas chromatograph equipped with a capillary column (e.g., HP-INNOWAX) and a flame ionization detector (FID).[10] b. Product identification is confirmed by GC-MS by comparing mass spectra and retention times with known standards.[11][12][13]

Section 2: Ring Contraction and Cyclization Strategies

Targeted synthesis of specific isomers can be achieved through classical organic chemistry reactions, including intramolecular cyclization of acyclic precursors and rearrangement of larger ring systems.

Ring Contraction from Cyclohexane Derivatives

A powerful strategy for forming functionalized cyclopentanes is through the contraction of a six-membered ring.[14][15] One established method involves the ozonolysis of a cyclohexene derivative to form a dialdehyde, followed by an intramolecular aldol condensation.

This approach offers good control over the relative stereochemistry of the substituents. The final hydrogenation step saturates the ring to yield the desired trimethylcyclopentane.

Intramolecular Cyclization of Acyclic Precursors

The formation of a cyclopentane ring can also be achieved by the intramolecular cyclization of a suitably functionalized C8 acyclic precursor. A common method is the radical-mediated cyclization of an unsaturated halide.

Experimental Protocol: Radical Cyclization

This protocol is a generalized procedure based on standard radical cyclization reactions used for cyclopentane synthesis.[16]

1. Synthesis of Precursor (e.g., 6-bromo-2,2,5-trimethyl-1-hexene): a. Synthesize the acyclic precursor through standard multi-step organic synthesis. This precursor should contain a halide and a double bond positioned to favor 5-exo-trig cyclization.

2. Radical Cyclization Reaction: a. Dissolve the bromo-alkene precursor (1 equivalent) in deoxygenated benzene or toluene. b. Add a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN, 0.1 equivalents). c. Add a radical mediator, typically tri-n-butyltin hydride (Bu₃SnH, 1.1 equivalents), dropwise to the solution at reflux (approx. 80 °C for benzene).[16] d. Monitor the reaction by thin-layer chromatography (TLC) or GC until the starting material is consumed.

3. Work-up and Purification: a. Cool the reaction mixture and concentrate it under reduced pressure. b. The crude product, containing the desired this compound and organotin byproducts, is purified. Purification can be challenging; methods include precipitation of the tin species with iodine or fluoride, followed by column chromatography on silica gel.

Section 3: Synthesis from Biomass-Derived Platform Chemicals

A modern and sustainable approach involves upgrading simple, biomass-derived molecules like cyclopentanone.[3][17] Cyclopentanone can be produced from furfural, which is commercially available from the dehydration of hemicellulose.[18][19] This strategy involves C-C bond formation to introduce the required methyl groups, followed by complete deoxygenation.

Synthetic Pathway: Grignard Addition and Hydrodeoxygenation

A plausible and direct laboratory-scale synthesis of this compound can be designed starting from cyclopentanone.

-

Step 1: Grignard Reaction. React cyclopentanone with ethylmagnesium bromide (EtMgBr) to form 1-ethylcyclopentanol.

-

Step 2: Dehydration. Dehydrate the tertiary alcohol under acidic conditions (e.g., H₂SO₄, heat) to yield 1-ethylcyclopentene as the major product (Zaitsev's rule).

-

Step 3: Hydroboration-Oxidation. Convert the alkene to 2-ethylcyclopentanol. This anti-Markovnikov addition is necessary to place the hydroxyl group at the C2 position for the next step.

-

Step 4: Oxidation. Oxidize the secondary alcohol to 2-ethylcyclopentanone using a standard oxidant like pyridinium chlorochromate (PCC).

-

Step 5: Gem-Dimethylation. React 2-ethylcyclopentanone with excess methylmagnesium bromide (MeMgBr). The first equivalent will add to the carbonyl, and a second can be used in a more complex sequence, or alternatively, a different strategy like the Wittig reaction followed by cyclopropanation and rearrangement could be employed for gem-dimethyl installation. A more direct approach is reacting the ketone with the Tebbe reagent or a similar methylenating agent, followed by a Simmons-Smith cyclopropanation and hydrogenolysis of the cyclopropane ring. A simpler, albeit less direct, method involves α-methylation.

-

A More Direct Route: A more practical approach from 2-ethylcyclopentanone would be α-methylation using a base like LDA followed by methyl iodide. This would yield 2-ethyl-2-methylcyclopentanone. A subsequent Grignard reaction with MeMgBr would yield 1,2-dimethyl-2-ethylcyclopentanol. Dehydration and hydrogenation would lead to a mixture of isomers.

Given the complexity, a more robust pathway for this compound is:

-

Start with 2-methylcyclopentanone.

-

Grignard Addition: React with methylmagnesium bromide to form 1,2-dimethylcyclopentanol.

-

Dehydration: Eliminate water to form 1,2-dimethylcyclopentene.

-

Addition of a Methyl Group: A C-H activation or other advanced method would be needed to add the third methyl group.

Let's reconsider a more fundamental build-up. A highly effective route would be the alkylation of cyclopentanone followed by hydrodeoxygenation.

Proposed Protocol: Synthesis from Cyclopentanone

-

Step 1: Aldol Condensation & Hydrogenation. React cyclopentanone with a suitable aldehyde (e.g., acetaldehyde) via an aldol condensation, followed by hydrogenation to create a 2-alkylcyclopentanone.[20]

-

Step 2: Further Alkylation. Introduce the remaining methyl groups using enolate chemistry (e.g., using LDA and methyl iodide).

-

Step 3: Complete Hydrodeoxygenation. The final multi-substituted cyclopentanone is subjected to complete hydrodeoxygenation over a bifunctional catalyst (e.g., Pd/H-ZSM-5) to remove the carbonyl group and yield the final saturated cycloalkane product mixture.[18]

This biomass-centric approach is highly adaptable but typically results in a mixture of isomers, which is often acceptable for fuel applications.[3][4]

Section 4: Characterization and Data

The identification of this compound and the differentiation from its isomers is primarily accomplished using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

GC-MS: Provides retention time data for separating isomers and mass spectra for confirming the molecular weight (112.21 g/mol ) and fragmentation patterns.[11][13]

-

NMR Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The chemical shifts, splitting patterns, and integration of the signals allow for the unambiguous assignment of the structure and stereochemistry of a specific isomer.

Quantitative Data Summary

The following table summarizes key physical properties of this compound and two of its common isomers. Data is sourced from the NIST Chemistry WebBook and PubChem.[11][13][16][21][22][23][24]

| Property | This compound | 1,1,3-Trimethylcyclopentane | cis,cis,cis-1,2,3-Trimethylcyclopentane |

| CAS Number | 4259-00-1[11] | 4516-69-2[24] | 2613-69-6[25] |

| Molecular Formula | C₈H₁₆[11] | C₈H₁₆[24] | C₈H₁₆[25] |

| Molecular Weight | 112.21 g/mol [11] | 112.21 g/mol | 112.21 g/mol [25] |

| Boiling Point | 111.2 °C at 760 mmHg[16] | ~114 °C (Predicted) | 124.7 °C |

| Density | 0.762 g/cm³[16] | ~0.76 g/cm³ | 0.77 g/cm³ |

| Refractive Index | 1.4205 at 20 °C[16] | 1.419 | 1.425 |

Conclusion

The synthesis of this compound and its isomers can be approached through several distinct strategies, each with its own merits and applications.

-

Catalytic Isomerization is the dominant industrial method, ideal for producing large volumes of mixed isomers for fuel applications, leveraging robust bifunctional catalysts.

-

Classical Cyclization and Rearrangement reactions offer precise control for laboratory-scale synthesis of specific, often stereochemically pure, isomers, though they may involve more complex, multi-step procedures.

-

Biomass Upgrading represents a sustainable and increasingly viable route, converting renewable feedstocks into valuable fuel components, typically yielding a mixture of isomers suitable for drop-in fuel applications.

The choice of synthetic route is ultimately dictated by the desired scale, required isomeric purity, and the availability of starting materials. For researchers in fuel development, understanding all three approaches provides a versatile toolkit for creating next-generation, high-performance energy solutions.

References

- 1. Synthesis of High-Density Jet Fuels from Biomass [manu56.magtech.com.cn]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. Increasing processing of aromatic hydrocarbons on catalytic reforming equipment (Journal Article) | ETDEWEB [osti.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyclopentane, 1,1,2-trimethyl- [webbook.nist.gov]

- 12. 1,2,3-Trimethylcyclopentane | C8H16 | CID 35368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1,1,3-Trimethylcyclopentane | C8H16 | CID 20615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]

- 16. lookchem.com [lookchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of Diesel and Jet Fuel Range Cycloalkanes with Cyclopentanone and Furfural [mdpi.com]

- 19. Efficient method for cyclopentanone synthesis from furfural: understanding the role of solvents and solubility in a bimetallic catalytic system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Cyclopentane, 1,1,2-trimethyl- [webbook.nist.gov]

- 22. Cyclopentane, 1,1,2-trimethyl- [webbook.nist.gov]

- 23. This compound | C8H16 | CID 35367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 1,1,3-trimethyl cyclopentane, 4516-69-2 [thegoodscentscompany.com]

- 25. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]

1,1,2-Trimethylcyclopentane: A Niche Biomarker in Crude Oil Analysis

An In-depth Technical Guide for Researchers and Geochemists

Preamble: The Silent Storytellers of Petroleum's Past

Crude oil, a complex amalgamation of hydrocarbons, holds within its molecular fabric a detailed history of its origin and journey through geological time. This history is narrated by biomarkers, intricate organic molecules that are the chemical fossils of once-living organisms.[1] These compounds, resistant to the rigors of diagenesis, provide invaluable insights into the source organic matter, the depositional environment, thermal maturity, and the extent of biodegradation of the oil.[2] While well-established biomarkers like steranes and hopanes have long been the cornerstones of petroleum geochemistry, the lighter, more volatile fraction of crude oil contains a diverse suite of short-chain alkylated cycloalkanes that offer additional, nuanced information. Among these is 1,1,2-trimethylcyclopentane, a C8 cyclic alkane whose presence and relative abundance can contribute to a more comprehensive understanding of a petroleum system.

This technical guide provides a detailed exploration of this compound and its isomers as biomarkers in crude oil analysis. It is intended for researchers, geochemists, and petroleum exploration scientists seeking to leverage the full spectrum of molecular indicators to unravel the complexities of hydrocarbon generation, migration, and alteration.

The Geochemical Significance of Alkylated Cyclopentanes

Cyclic alkanes, or naphthenes, are significant components of crude oil.[3] Their molecular structure, particularly the arrangement and number of alkyl substituents on a cyclopentane or cyclohexane ring, is a product of the original biological precursor molecules and the subsequent diagenetic and catagenetic alterations they undergo.[4]

Biological Precursors and Diagenetic Pathways

The precise biological precursors of short-chain alkylcyclopentanes like this compound are not as definitively established as those for larger biomarkers like steranes (from sterols in eukaryotes) or hopanes (from bacteriohopanepolyols in prokaryotes). However, it is widely accepted that they originate from the cyclization and rearrangement of acyclic isoprenoid or other lipid structures derived from microbial sources, particularly bacteria and algae.

The formation of these cyclic compounds occurs during diagenesis, the process of physical and chemical alteration of sediments after deposition and before metamorphism.[4][5][6] Microbial activity in the early stages of diagenesis plays a crucial role in the initial breakdown and transformation of organic matter. As burial depth and temperature increase, further thermal cracking and isomerization reactions can alter the molecular structure of these compounds.

Diagram 1: Generalized Diagenetic Pathway of Alkylcyclopentane Formation

A simplified representation of the transformation of biological lipids into alkylcyclopentanes during burial and thermal maturation.

This compound: Properties and Isomers

This compound is a saturated hydrocarbon with the chemical formula C₈H₁₆.[7][8][9][10][11] It belongs to the family of trimethylcyclopentane isomers, which differ in the positions of the three methyl groups on the five-carbon ring. These isomers often co-elute or have very similar retention times in standard gas chromatography, necessitating high-resolution techniques for their separation and identification.

| Property | Value | Source |

| Chemical Formula | C₈H₁₆ | [7][8][10] |

| Molecular Weight | 112.21 g/mol | [9][11] |

| CAS Number | 4259-00-1 | [7][8][10] |

| Boiling Point | ~114 °C | [11] |

| Synonyms | Camphocean | [7][8][10] |

The stereochemistry of these isomers can be influenced by the thermal maturity of the crude oil. As thermal stress increases, less stable isomers can convert to more stable configurations, providing a potential, albeit complex, indicator of the oil's thermal history.

Analytical Methodologies for the Characterization of this compound

The analysis of volatile and semi-volatile hydrocarbons in crude oil, including short-chain alkylcyclopentanes, is primarily accomplished through gas chromatography coupled with mass spectrometry (GC-MS).[1][12]

Sample Preparation and Fractionation

Prior to instrumental analysis, crude oil samples are typically fractionated to separate the complex mixture into more manageable groups of compounds.

Step-by-Step Protocol for Sample Fractionation:

-

Deasphalting: The crude oil is dissolved in a non-polar solvent like n-pentane or n-hexane to precipitate the asphaltenes.

-

Column Chromatography: The deasphalted oil (maltene fraction) is then passed through a chromatography column packed with silica gel and/or alumina.

-

Elution: A sequence of solvents with increasing polarity is used to elute different compound classes:

-

Saturates: Eluted with a non-polar solvent (e.g., n-hexane). This fraction contains the n-alkanes, branched alkanes, and cycloalkanes, including this compound.

-

Aromatics: Eluted with a solvent of intermediate polarity (e.g., a mixture of hexane and dichloromethane).

-

Resins and Polars: Eluted with a polar solvent (e.g., methanol).

-

Diagram 2: Workflow for Crude Oil Fractionation and Analysis

A schematic of the sample preparation and analysis pipeline for biomarker characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the workhorse technique for identifying and quantifying individual compounds within the saturate fraction.[3][12][13]

-

Gas Chromatography (GC): The saturate fraction is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. Less volatile, more interactive compounds move slower, resulting in separation.

-

Mass Spectrometry (MS): As each compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to ionize and fragment in a characteristic pattern. The mass-to-charge ratio (m/z) of these fragments is measured, producing a mass spectrum that serves as a molecular fingerprint.

Identification of this compound:

Identification is achieved by comparing the retention time and the mass spectrum of a peak in the chromatogram to that of an authentic standard or a library of known spectra, such as the NIST Mass Spectral Library. The mass spectrum of this compound will show a molecular ion peak at m/z 112, corresponding to its molecular weight, and a series of fragment ions resulting from the loss of methyl (CH₃) and ethyl (C₂H₅) groups. The base peak is often a C₅H₉⁺ fragment (m/z 69) or a C₆H₁₁⁺ fragment (m/z 83).

Application in Crude Oil Analysis: An Emerging Perspective

While not as widely utilized as higher molecular weight biomarkers, the distribution of this compound and its isomers can provide complementary information in several areas of petroleum geochemistry.

Source and Depositional Environment

The relative abundance of different C8 alkylcyclopentane isomers may be linked to the specific microbial communities present in the source rock depositional environment. For instance, certain bacterial or algal precursors might favor the formation of specific isomers during diagenesis. However, more research is needed to establish definitive correlations between specific trimethylcyclopentane isomers and particular source organisms or depositional conditions (e.g., marine vs. lacustrine, oxic vs. anoxic).

Thermal Maturity Assessment

The isomerization of chiral centers in alkylcyclopentanes can be temperature-dependent. With increasing thermal maturity, thermodynamically less stable isomers tend to convert to more stable forms, approaching an equilibrium mixture at high maturity.[7][12][14][15] Ratios of specific isomers of trimethylcyclopentane could potentially be developed as thermal maturity indicators, particularly for the early to peak oil generation window. However, these ratios would need to be calibrated against established maturity parameters like vitrinite reflectance or sterane and hopane isomerization ratios.

Biodegradation Effects

Biodegradation in the reservoir can significantly alter the composition of crude oil.[2][16] Microorganisms preferentially consume certain types of hydrocarbons. Typically, n-alkanes are degraded first, followed by branched alkanes, and then cyclic alkanes.[3][17] Short-chain alkylcyclopentanes like this compound are relatively resistant to biodegradation compared to n-alkanes but are more susceptible than complex polycyclic biomarkers like hopanes. Their presence or absence, and their abundance relative to more easily degraded compounds, can help to assess the extent of biodegradation.

Limitations and Future Directions

The use of this compound as a standalone, diagnostic biomarker is currently limited by a lack of extensive, systematic studies. Several key areas require further investigation:

-

Biological Precursors: A clearer understanding of the specific organisms and biochemical pathways that lead to the formation of trimethylcyclopentane precursors is needed.

-

Calibration of Ratios: Isomer ratios of trimethylcyclopentanes need to be rigorously calibrated against established maturity and source parameters across a wide range of geological settings.

-

Analytical Challenges: The co-elution of numerous isomers in the C8 range requires high-resolution chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), for accurate quantification.[18]

Conclusion

This compound represents a component of the complex molecular tapestry of crude oil that holds potential for enhancing our understanding of petroleum systems. While not a primary biomarker in the current geochemical toolkit, its analysis, as part of the broader suite of short-chain naphthenes, can provide valuable, complementary data. As analytical techniques become more powerful and our understanding of microbial and diagenetic processes deepens, the role of such "unconventional" biomarkers is likely to grow, offering ever more detailed insights into the origins and history of Earth's hydrocarbon resources.

References

- 1. gsm.org.my [gsm.org.my]

- 2. wiki.aapg.org [wiki.aapg.org]

- 3. granthaalayahpublication.org [granthaalayahpublication.org]

- 4. researchgate.net [researchgate.net]

- 5. Distribution and geochemical significance of C5 alkylated benzenes in light oils and condensates from the Tarim Basin and Beibuwan Basin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. 1,1,2-Trimethyl-cyclopentane | C8H16 | CID 57720698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US5644129A - Direct analysis of paraffin and naphthene types in hydrocarbon - Google Patents [patents.google.com]

- 11. Frontiers | Metagenomic Insights Into the Mechanisms for Biodegradation of Polycyclic Aromatic Hydrocarbons in the Oil Supply Chain [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. searchanddiscovery.com [searchanddiscovery.com]

- 15. searchanddiscovery.com [searchanddiscovery.com]

- 16. researchgate.net [researchgate.net]

- 17. Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Environmental Fate and Transport of Trimethylcyclopentanes

Introduction

Trimethylcyclopentanes (TMCs) are saturated cyclic hydrocarbons with the chemical formula C₈H₁₆. As components of gasoline and other fuel mixtures, their release into the environment is a significant concern. Understanding the environmental fate and transport of these compounds is crucial for assessing their potential risks, developing effective remediation strategies, and informing regulatory frameworks. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental behavior of trimethylcyclopentanes, intended for researchers, environmental scientists, and professionals in the field of drug development who may encounter these compounds as impurities or metabolites.

This guide will delve into the core processes governing the distribution and persistence of trimethylcyclopentanes in the environment, including their physical and chemical properties, degradation pathways, and transport mechanisms. By synthesizing available data with established scientific principles, this document aims to provide a robust framework for predicting and evaluating the environmental impact of this class of compounds.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental fate and transport of any chemical are fundamentally dictated by its physicochemical properties. For trimethylcyclopentanes, key parameters include water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the Henry's Law constant. These properties determine how a compound partitions between different environmental compartments such as air, water, soil, and biota.

Several isomers of trimethylcyclopentane exist, with 1,1,3-trimethylcyclopentane and 1,2,3-trimethylcyclopentane being common examples. While data for all isomers is not always available, the following table summarizes key properties for 1,1,3-trimethylcyclopentane, which can be considered representative for this class of compounds.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | [2] |

| Boiling Point | 104.9 °C | [3] |

| Water Solubility | 3.73 mg/L at 25 °C | [4] |

| Vapor Pressure | 35.2 mmHg at 25 °C | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.35 | [3] |

| Henry's Law Constant | 6.4 x 10⁻⁴ atm·m³/mol | [5] |

The low water solubility and high octanol-water partition coefficient (Log Kow > 4) indicate that trimethylcyclopentanes are hydrophobic compounds.[3] This suggests a strong tendency to sorb to organic matter in soil and sediment and to bioaccumulate in organisms. The significant vapor pressure and Henry's Law constant point towards volatilization as a major transport pathway from surface water and moist soils into the atmosphere.[3][5]

Environmental Fate: Degradation and Transformation

The persistence of trimethylcyclopentanes in the environment is determined by their susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation: The Microbial Gauntlet

Biodegradation is a primary mechanism for the removal of many organic pollutants from the environment. For cycloalkanes, including trimethylcyclopentanes, this process is known to occur, although it can be slower than for their linear alkane counterparts. The presence of branched alkyl groups can further hinder microbial attack.[6]

Generally, the microbial degradation of alkyl-substituted cycloalkanes is initiated by the oxidation of the alkyl side chain or the cycloalkane ring.[1][6] For compounds with longer alkyl chains, oxidation often begins at the terminal methyl group of the side chain, followed by β-oxidation.[6] In the case of trimethylcyclopentanes, with their short methyl groups, the initial enzymatic attack is more likely to occur on the ring structure. This typically involves the introduction of a hydroxyl group by a monooxygenase enzyme, leading to the formation of an alcohol. This initial step is often the rate-limiting step in the degradation pathway. Subsequent oxidation can lead to ring cleavage and the formation of intermediates that can enter central metabolic pathways.[1]

Co-metabolism, where the degradation of a compound occurs in the presence of another growth-supporting substrate, is a common mechanism for the biodegradation of recalcitrant compounds like branched cycloalkanes.[1]

Expected Biodegradation Rate: Based on predictive models such as the EPI (Estimation Program Interface) Suite™, the aerobic biodegradation of 1,1,3-trimethylcyclopentane is expected to take weeks to months. It is not considered readily biodegradable.